molecular formula C16H15ClN2O2S B15035716 1-[(4-chloro-3-methylphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole

1-[(4-chloro-3-methylphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole

Cat. No.: B15035716
M. Wt: 334.8 g/mol
InChI Key: RIXNPXDLLZRRFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-chloro-3-methylphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzimidazole core, which is a fused bicyclic ring system consisting of benzene and imidazole rings. The presence of the sulfonyl group and the chloro and methyl substituents further enhances its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-chloro-3-methylphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced by reacting the benzimidazole derivative with a sulfonyl chloride, such as 4-chloro-3-methylbenzenesulfonyl chloride, in the presence of a base like pyridine.

    Methylation: The final step involves the methylation of the benzimidazole ring at the 5 and 6 positions using a methylating agent like methyl iodide in the presence of a strong base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[(4-chloro-3-methylphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The chloro substituent on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine or alcohol derivatives.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1-[(4-chloro-3-methylphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group and the benzimidazole core play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-[(4-Methylphenyl)sulfonyl]-2,3-dihydro-4(1H)-quinolinone: Similar in structure but with a quinolinone core instead of benzimidazole.

    1-Chloro-4-{4-[(4-methylphenyl)sulfonyl]phenoxy}benzene: Contains a sulfonyl group and chloro substituent but with a different core structure.

Uniqueness

1-[(4-chloro-3-methylphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole is unique due to its specific combination of functional groups and the benzimidazole core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C16H15ClN2O2S

Molecular Weight

334.8 g/mol

IUPAC Name

1-(4-chloro-3-methylphenyl)sulfonyl-5,6-dimethylbenzimidazole

InChI

InChI=1S/C16H15ClN2O2S/c1-10-7-15-16(8-11(10)2)19(9-18-15)22(20,21)13-4-5-14(17)12(3)6-13/h4-9H,1-3H3

InChI Key

RIXNPXDLLZRRFF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)S(=O)(=O)C3=CC(=C(C=C3)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.